1-(4-iodophenyl)guanidine nitrate
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Overview
Description
1-(4-iodophenyl)guanidine nitrate is a chemical compound that features an iodine atom attached to a phenyl ring, which is further connected to a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodophenyl)guanidine nitrate typically involves the reaction of 4-iodoaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-iodophenyl)guanidine nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl-guanidine derivatives.
Scientific Research Applications
1-(4-iodophenyl)guanidine nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-iodophenyl)guanidine nitrate involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.
4-Iodophenylhydrazine: Contains a hydrazine group instead of a guanidine group.
N-(4-Iodo-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide: A compound with a piperazine ring and acetamide group
Uniqueness
1-(4-iodophenyl)guanidine nitrate is unique due to the presence of both the guanidine and iodine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9IN4O3 |
---|---|
Molecular Weight |
324.08 g/mol |
IUPAC Name |
2-(4-iodophenyl)guanidine;nitric acid |
InChI |
InChI=1S/C7H8IN3.HNO3/c8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) |
InChI Key |
ZYQALNPCXUIOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)I.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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